N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride
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Overview
Description
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a 2-chlorophenyl group and a dimethylethane-1,2-diamine moiety. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-N’,N’-dimethylethane-1,2-diamine typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-chlorophenylacetic acid and furfural, under acidic conditions.
Substitution Reaction: The furan ring is then subjected to a substitution reaction with a chlorinating agent to introduce the 2-chlorophenyl group.
Amine Alkylation: The final step involves the alkylation of the furan derivative with N,N-dimethylethane-1,2-diamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-N’,N’-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can undergo reduction reactions to form dihydrofuran derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-N’,N’-dimethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-N’,N’-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[[5-(2-bromophenyl)furan-2-yl]methyl]-N’,N’-dimethylethane-1,2-diamine
- N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-N’,N’-dimethylethane-1,2-diamine
Uniqueness
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-N’,N’-dimethylethane-1,2-diamine is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the furan ring and the dimethylethane-1,2-diamine moiety also contributes to its distinct properties.
Properties
IUPAC Name |
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O.2ClH/c1-18(2)10-9-17-11-12-7-8-15(19-12)13-5-3-4-6-14(13)16;;/h3-8,17H,9-11H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTPZCLBNBDXQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC=C(O1)C2=CC=CC=C2Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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